2-Butene, 2-methyl-3-(methylthio)-

Description

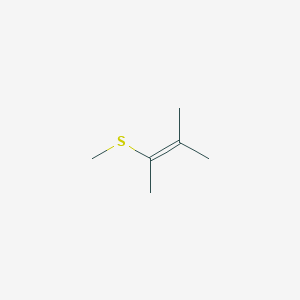

Structure

2D Structure

3D Structure

Properties

CAS No. |

24653-46-1 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2-methyl-3-methylsulfanylbut-2-ene |

InChI |

InChI=1S/C6H12S/c1-5(2)6(3)7-4/h1-4H3 |

InChI Key |

BFGFLYCZBGDXKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)SC)C |

Origin of Product |

United States |

Natural Occurrence and Biological Roles of 2 Butene, 2 Methyl 3 Methylthio

Identification in Arthropod Defensive Secretions

The pygidial glands of ground beetles (family Carabidae) are known to produce a diverse array of chemical compounds for defense against predators. sekj.orgnih.gov These secretions can be deployed in various ways, including oozing, spraying, or even crepitation. sekj.org The chemical arsenal (B13267) of these beetles is vast, encompassing carboxylic acids, quinones, hydrocarbons, phenols, aldehydes, and esters. nih.govdntb.gov.ua

Specific Examples from Ceroglossus Ground Beetles

Research has specifically identified 2-Butene (B3427860), 2-methyl-3-(methylthio)- in the foul-smelling defensive secretions of two species of Ceroglossus ground beetles. dntb.gov.ua This finding was notable as it represented the first record of a sulfur-bearing isoprene (B109036) derivative in both ground beetles and the broader arthropod class. frontiersin.org

Ecological Significance as an Allomone

The compounds released from the pygidial glands of ground beetles serve as allomones, which are interspecific chemical signals that benefit the emitter by deterring predators. sekj.orgnih.gov The strong, unpleasant odor associated with the secretions containing 2-Butene, 2-methyl-3-(methylthio)- is a clear indicator of its defensive function. dntb.gov.ua This chemical defense is a crucial adaptation for the survival of these beetles in terrestrial ecosystems, protecting them from a range of vertebrate and invertebrate predators. nih.gov

Comparative Analysis with Other Defensive Secretion Components

The defensive secretions of ground beetles are complex mixtures, and the composition can vary significantly between species. sekj.org For instance, in some ground beetle species, methacrylic acid and tiglic acid are common constituents. sekj.org Other compounds frequently found include salicylaldehyde, various carboxylic acids, and hydrocarbons. frontiersin.orgresearchgate.net The presence of hydrocarbons is thought to facilitate the penetration of the active defensive compounds through the predator's cuticle. frontiersin.org The uniqueness of 2-Butene, 2-methyl-3-(methylthio)- lies in its sulfur content, setting it apart from the more commonly reported components. frontiersin.org

Table 1: Selected Defensive Compounds in Ground Beetles

| Compound | Beetle Species/Group | Reference |

|---|---|---|

| 2-Butene, 2-methyl-3-(methylthio)- | Ceroglossus species | dntb.gov.ua |

| Methacrylic Acid | Calosoma sycophanta, Carabus ullrichii, Abax parallelepipedus | sekj.orgresearchgate.net |

| Tiglic Acid | Calosoma sycophanta, Carabus ullrichii, Abax parallelepipedus | sekj.org |

| Salicylaldehyde | Calosoma sycophanta | sekj.orgresearchgate.net |

| Propanoic Acid | Calosoma sycophanta, Carabus ullrichii, Abax parallelepipedus | researchgate.net |

| (Z)-9-tricosene | Calosoma (C.) maderae | frontiersin.org |

Presence in Plant-Derived Extracts

Beyond the animal kingdom, sulfur-containing compounds are also found in the essential oils of various plants, contributing to their characteristic aromas and biological activities.

Occurrence in Hops Essential Oil

The essential oil of hops (Humulus lupulus L.) is a complex mixture, potentially containing up to 1,000 different compounds. hebmu.edu.cn While the dominant components are typically terpene hydrocarbons like myrcene, α-humulene, and β-caryophyllene, a vast number of other molecules are present in smaller quantities. hebmu.edu.cnlmaleidykla.lt While the direct identification of 2-Butene, 2-methyl-3-(methylthio)- in hops essential oil is not explicitly detailed in the provided search results, the presence of a related compound, 2-methyl-3-buten-2-ol (B93329), has been noted. nih.gov This suggests that the biochemical pathways capable of producing such structures exist within the hop plant.

Proposed Biosynthetic Pathways in Plant Systems, particularly the Isoprenoid Pathway

The biosynthesis of isoprenoids in plants occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway in the plastids. nih.govcam.ac.uklibretexts.org These pathways produce the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then used to construct a vast array of more complex isoprenoid compounds. cam.ac.uk

The formation of hemiterpenes like 2-methyl-3-buten-2-ol in pine has been shown to proceed via the MEP pathway, starting from DMAPP. nih.gov It is plausible that the biosynthesis of 2-Butene, 2-methyl-3-(methylthio)- in plants would also originate from the isoprenoid pathway. The incorporation of a sulfur atom would likely occur through the action of a specific enzyme, such as a sulfur transferase, acting on an isoprenoid precursor. While the precise enzymatic steps for the synthesis of this particular sulfur-containing compound in plants are not yet fully elucidated, the fundamental building blocks are readily available through the well-established isoprenoid biosynthetic machinery.

Contribution to Food Aroma and Flavor Profiles

The chemical compound 2-Butene, 2-methyl-3-(methylthio)-, also known as 2-methyl-1-methylthio-2-butene (B12761825), is a significant contributor to the sensory experience of various foods, particularly those that undergo heat processing. flavscents.com Its distinct aroma profile plays a crucial role in defining the characteristic flavors we associate with cooked and roasted products.

Research and industry evaluations have identified 2-Butene, 2-methyl-3-(methylthio)- as a potent flavoring agent with characteristic cooked, meaty, and roasted notes. hmdb.ca Its aroma is described as reminiscent of cooked brown and roasted meat, making it a valuable component in the formulation of savory flavors. fao.orgnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have recognized it as a flavoring agent, assigning it the numbers 1683 and 4173, respectively. fao.orgnih.govfemaflavor.org

The table below summarizes the key organoleptic and identifying information for 2-Butene, 2-methyl-3-(methylthio)-.

Table 1: Organoleptic and Chemical Identification of 2-Butene, 2-methyl-3-(methylthio)-

| Identifier | Description / Value | Source(s) |

|---|---|---|

| FEMA Number | 4173 | nih.govfemaflavor.orgthegoodscentscompany.com |

| JECFA Number | 1683 | fao.orgnih.govfemaflavor.org |

| Odor Type | Meaty, Cooked, Roasted | flavscents.comthegoodscentscompany.com |

| Odor Description | Cooked roasted meaty (at 0.10 % in propylene (B89431) glycol) | thegoodscentscompany.com |

| Flavor Profile | Cooked, Meaty, Roasted | hmdb.ca |

| Natural Occurrence | Found in nature | flavscents.com |

Synthetic Methodologies and Chemical Transformations of 2 Butene, 2 Methyl 3 Methylthio

Laboratory Synthesis Pathways

The synthesis of 2-methyl-3-(methylthio)but-2-ene can be approached through several established organic chemistry reactions. The construction of the carbon skeleton and the introduction of the methylthio group can be strategically planned, with considerations for controlling the stereochemistry of the double bond.

Alkylation Reactions (e.g., from prenyl bromide and sodium thiomethoxide)

The formation of the thioether bond in 2-methyl-3-(methylthio)but-2-ene is most commonly achieved via a nucleophilic substitution (SN2) reaction. This involves the reaction of an appropriate electrophile (an alkyl halide) with a sulfur-based nucleophile, such as sodium thiomethoxide.

A plausible and direct route involves the use of a vinylic halide precursor, such as 3-chloro-2-methylbut-2-ene. The thiomethoxide anion (CH₃S⁻), a potent nucleophile, can displace the chloride ion to form the desired product. masterorganicchemistry.comlibretexts.org Thiolates are excellent nucleophiles and, being relatively weak bases, tend to favor substitution over elimination, especially with secondary substrates. youtube.com

The synthesis can be envisioned in two steps:

Precursor Synthesis : The starting material, 3-chloro-2-methylbut-2-ene, can be synthesized from the corresponding allylic alcohol, 2-methylbut-3-en-2-ol (a product of isoprene (B109036) hydrohalogenation followed by hydrolysis), through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). google.com

Alkylation : The resulting vinylic chloride is then treated with a source of the thiomethoxide anion, such as sodium thiomethoxide (NaSCH₃), typically prepared by deprotonating methanethiol (B179389) with a strong base like sodium hydride (NaH). masterorganicchemistry.com

While direct alkylation of prenyl bromide ((CH₃)₂C=CHCH₂Br) with sodium thiomethoxide would lead to the isomeric product, 1-(methylthio)-3-methyl-2-butene (B13867362) (methyl prenyl sulfide), the use of a correctly substituted vinylic halide precursor ensures the formation of the desired 2-methyl-3-(methylthio)but-2-ene. nih.gov

Table 1: Plausible Synthetic Pathway via Alkylation

| Step | Reactants | Reagents/Conditions | Product | Reaction Type |

| 1 | 2-Methylbut-3-en-2-ol | Thionyl chloride (SOCl₂), Pyridine | 3-Chloro-2-methylbut-2-ene | Allylic rearrangement/Chlorination |

| 2 | 3-Chloro-2-methylbut-2-ene | Sodium thiomethoxide (NaSCH₃) in THF | 2-Methyl-3-(methylthio)but-2-ene | Nucleophilic Vinylic Substitution |

Stereochemical Control in Synthesis of Specific Isomers

The structure of 2-methyl-3-(methylthio)but-2-ene, CH₃-C(CH₃)=C(SCH₃)-CH₃, possesses a tetrasubstituted double bond, which gives rise to geometric (E/Z) isomers. The synthesis of a specific isomer requires stereocontrolled methods, as the thermodynamic stability difference between the E and Z isomers may not be large enough to favor one exclusively under equilibrium conditions.

Modern synthetic chemistry offers several powerful strategies for the stereoselective synthesis of trisubstituted and tetrasubstituted alkenes, which could be adapted for this target molecule. nih.govresearchgate.net

Stereoselective Cross-Metathesis : Olefin metathesis provides a route to construct double bonds with high stereoselectivity. A strategy could involve the cross-metathesis of a simpler, readily available alkene with a sulfur-containing olefin partner using advanced molybdenum or ruthenium catalysts designed for stereocontrol. nih.govnih.gov For example, reacting 2-butene (B3427860) with a suitable sulfur-containing alkene in the presence of a Z- or E-selective catalyst could potentially yield the desired isomer.

Stereospecific Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are highly effective for creating C-C bonds with retention of stereochemistry. One could envision a synthesis starting from a stereodefined (E)- or (Z)-vinyl halide or vinyl boronate, which is then coupled with an appropriate organometallic reagent to install the final methyl group. nsf.gov

Alkyne Reduction : Another classic approach is the partial reduction of a corresponding alkyne, 2-methyl-3-(methylthio)but-2-yne. Reduction using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would likely produce the more stable (E)-alkene, while catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, would yield the (Z)-alkene via syn-addition of hydrogen.

Achieving high stereoselectivity often remains a significant challenge, particularly for tetrasubstituted alkenes, and typically requires careful selection of catalysts and reaction conditions. nih.gov

Reactivity of the Thioether Moiety

The thioether (or sulfide) group in 2-methyl-3-(methylthio)but-2-ene is a key locus of reactivity, primarily involving the lone pairs of electrons on the sulfur atom.

Oxidation : The sulfur atom can be readily oxidized. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to the corresponding sulfoxide. Further oxidation with a second equivalent of the oxidant yields the sulfone. masterorganicchemistry.comlibretexts.org For allylic sulfides, specialized catalytic systems, like LiNbMoO₆ with H₂O₂, have been developed to achieve chemoselective oxidation of the sulfur atom without reacting with the electron-rich double bond. nih.gov

Nucleophilicity and Alkylation : The sulfur atom acts as a soft nucleophile. It can react with electrophiles, most notably alkyl halides, in an SN2 reaction to form a trialkylsulfonium salt. youtube.com These sulfonium (B1226848) salts are themselves potent alkylating agents, as the neutral dialkyl sulfide (B99878) is an excellent leaving group. libretexts.orgyoutube.com This reactivity is fundamental to the biochemical role of S-adenosylmethionine (SAM), a biological methylating agent. libretexts.org

Table 2: Characteristic Reactions of the Thioether Moiety

| Reaction | Reagent(s) | Product | Notes |

| Oxidation (to Sulfoxide) | 1 eq. H₂O₂ or m-CPBA | 2-Methyl-3-(methylsulfinyl)but-2-ene | Controlled oxidation to the intermediate sulfoxide. |

| Oxidation (to Sulfone) | ≥2 eq. H₂O₂ or m-CPBA | 2-Methyl-3-(methylsulfonyl)but-2-ene | Complete oxidation of the sulfur atom. |

| Alkylation | Methyl Iodide (CH₃I) | Dimethyl-(1,2-dimethylbut-1-en-1-yl)sulfonium iodide | Formation of a stable sulfonium salt. |

Reactivity of the Alkene Moiety

The tetrasubstituted double bond in 2-methyl-3-(methylthio)but-2-ene is electron-rich due to the inductive effects of the four attached carbon groups and the electron-donating nature of the adjacent thioether. This high electron density dictates its reactivity.

Electrophilic Addition : The alkene can undergo addition reactions with various electrophiles. For example, addition of a hydrogen halide (HX) would proceed via protonation of the double bond to form the most stable tertiary carbocation intermediate, followed by attack of the halide anion. The presence of the sulfur atom could influence the regiochemistry of the addition.

Oxidation and Cleavage : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) would lead to oxidative cleavage of the C=C double bond, yielding two ketone fragments (acetone and butan-2-one).

Allylic Oxidation : Palladium-catalyzed reactions can selectively oxidize the allylic position without affecting the double bond itself, a common transformation for olefins. nih.gov

Metathesis : The related compound, 2-methyl-2-butene (B146552), is known to participate in cross-metathesis reactions to form new olefinic products. sigmaaldrich.com It is plausible that 2-methyl-3-(methylthio)but-2-ene could also serve as a substrate in such transformations, allowing for the synthesis of more complex, sulfur-containing alkenes.

Table 3: Characteristic Reactions of the Alkene Moiety

| Reaction | Reagent(s) | Product(s) | Notes |

| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | Acetone and Butan-2-one | Cleavage of the C=C double bond. |

| Hydrohalogenation | HBr | 2-Bromo-2-methyl-3-(methylthio)butane | Follows Markovnikov's rule to form the most stable carbocation. |

| Catalytic Hydrogenation | H₂, Pt/C | 2-Methyl-3-(methylthio)butane | Saturation of the double bond. nih.gov |

Utilization as a Chemical Synthon in Organic Synthesis

The dual functionality of 2-methyl-3-(methylthio)but-2-ene makes it a potentially valuable synthon, or building block, for the synthesis of more complex molecules. The thioether and alkene groups can be manipulated independently or in concert to achieve sophisticated chemical transformations.

The Sulfoxide as a Synthetic Intermediate : The corresponding sulfoxide, readily prepared by oxidation, is a highly versatile intermediate. It can undergo thermal syn-elimination to generate a conjugated diene (a nih.govmdpi.com-sigmatropic rearrangement is also possible for allylic sulfoxides, though elimination is more common here). This provides a controlled method for introducing unsaturation.

Sulfur as a Control Element : The thioether group can be used to direct metallation (lithiation) at an adjacent carbon, creating a nucleophilic center that can then react with various electrophiles. This allows for the specific functionalization of the molecule.

Precursor to Substituted Dienes : Drawing analogy from the chemistry of propargylic thioethers, which can be rearranged into highly substituted conjugated dienes, the allylic sulfide scaffold offers a template for complex bond formations. rsc.org While not a direct rearrangement, transformations involving the sulfur and alkene moieties can lead to valuable diene structures.

Electrophilic Alkylation via Sulfonium Salts : As mentioned, conversion to a sulfonium salt turns the attached alkyl groups into electrophilic handles. This allows the molecule to act as an alkylating agent, transferring one of its methyl groups to a nucleophile. youtube.com

Through the strategic manipulation of its functional groups, 2-methyl-3-(methylthio)but-2-ene can serve as a key intermediate in the synthesis of a wide range of organic compounds.

Advanced Analytical Techniques for Characterization and Detection of 2 Butene, 2 Methyl 3 Methylthio

Chromatographic Separation Techniques

Chromatographic techniques are paramount for separating complex mixtures of volatile compounds. For 2-Butene (B3427860), 2-methyl-3-(methylthio)-, gas chromatography is the method of choice, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. In the analysis of 2-Butene, 2-methyl-3-(methylthio)-, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. jmchemsci.comchromforum.org As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

The identification of 2-Butene, 2-methyl-3-(methylthio)- is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST Mass Spectrometry Data Center. nih.gov Quantification can be performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the target compound in the sample to this curve. srce.hr GC-MS methods can be optimized for sensitivity and accuracy, with parameters such as the oven temperature program and the use of specific multiple reaction monitoring (MRM) transitions in tandem mass spectrometry (GC-MS/MS) enhancing the quantification of target analytes. srce.hr

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value/Description | Reference |

| Column Type | Fused-silica capillary column (e.g., 30 m × 0.25 mm) coated with a suitable stationary phase (e.g., ZB-WAXplus). | researchgate.net |

| Oven Temperature Program | Typically starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 240°C), followed by a final hold. | researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). | yu.edu.jo |

| Injector Temperature | Typically set to a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample. | yu.edu.jo |

| Ionization Mode | Electron Ionization (EI) is commonly used. | nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem Quadrupole (MS/MS). | srce.hrnih.gov |

| Solvent Delay | A period where the MS is turned off during the elution of the solvent to prevent damage to the detector. | chromforum.org |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Coupled with Selective Detectors

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. dtic.milcopernicus.orgee-net.ne.jp This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. nih.gov The effluent from the first column is continuously trapped and then rapidly injected onto the second, shorter column, creating a two-dimensional chromatogram with greatly increased peak capacity and sensitivity. dtic.milchromatographyonline.com

When analyzing for sulfur-containing compounds like 2-Butene, 2-methyl-3-(methylthio)-, coupling GC×GC with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), provides exceptional selectivity and sensitivity. researchgate.netnih.gov The SCD responds specifically to sulfur-containing compounds, which simplifies the chromatogram and allows for their detection at very low levels, even in the presence of high concentrations of co-eluting non-sulfur compounds. researchgate.netchromatographyonline.com Alternatively, Time-of-Flight Mass Spectrometry (TOF-MS) can be used as a detector, offering high-speed data acquisition and full spectral information for all separated components, which is ideal for the fast-eluting peaks generated by the second dimension of GC×GC. nih.govchromatographyonline.comives-openscience.eusepsolve.com This combination allows for both the comprehensive separation of complex volatile profiles and the confident identification of individual components. mdpi.com

Solid-Phase Microextraction (SPME) for Sample Preparation and Enrichment

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive, and efficient sample preparation technique widely used for the extraction and enrichment of volatile and semi-volatile compounds from various matrices. frontiersin.orgsigmaaldrich.comnih.govmdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes partition between the sample matrix and the fiber coating. sigmaaldrich.com After extraction, the fiber is directly inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis. sigmaaldrich.com

For the analysis of 2-Butene, 2-methyl-3-(methylthio)-, particularly in complex matrices like food or biological samples, SPME is an invaluable tool. frontiersin.orgacs.orgacs.org It allows for the concentration of this trace compound, thereby increasing the sensitivity of the subsequent GC analysis. The choice of fiber coating is critical for efficient extraction. For sulfur compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. frontiersin.orgmdpi.com The extraction efficiency can be optimized by adjusting parameters such as extraction time, temperature, and sample ionic strength. frontiersin.org Headspace SPME (HS-SPME) is particularly useful for analyzing volatile compounds in solid or liquid samples, as it minimizes matrix effects. frontiersin.orgresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed structural information about molecules, complementing the separation data obtained from chromatography.

Mass Spectrometry: Fragmentation Analysis and Molecular Formula Determination

Mass spectrometry (MS) is a key technique for the structural elucidation of 2-Butene, 2-methyl-3-(methylthio)-. When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion ([M]•+) and a series of fragment ions. The pattern of these fragment ions, known as the mass spectrum, is unique to the compound's structure. docbrown.info

The molecular ion peak provides the molecular weight of the compound. For 2-Butene, 2-methyl-3-(methylthio)-, with the molecular formula C6H12S, the expected molecular weight is approximately 116 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern provides clues about the compound's structure. The cleavage of bonds within the molecule leads to the formation of stable carbocations and radical species. The relative abundance of these fragments is characteristic of the original molecule. Analysis of the fragmentation pattern of 2-Butene, 2-methyl-3-(methylthio)- would reveal characteristic losses of methyl (CH3) and other alkyl fragments, as well as fragments containing the sulfur atom.

Infrared (IR) Spectroscopy for Functional Group Elucidation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. spectroscopyonline.com An IR spectrum is a plot of this absorbance versus frequency (or wavenumber).

For 2-Butene, 2-methyl-3-(methylthio)-, the IR spectrum would exhibit characteristic absorption bands for its alkene and thioether functional groups. spectroscopyonline.comyoutube.comdocbrown.info

Table 2: Characteristic IR Absorption Bands for 2-Butene, 2-methyl-3-(methylthio)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Alkene (C=C) | C=C Stretch | ~1670 - 1640 | spectroscopyonline.compressbooks.pub |

| Alkene (=C-H) | =C-H Stretch | ~3100 - 3000 | spectroscopyonline.compressbooks.pub |

| Alkene (=C-H) | =C-H Out-of-plane bend | ~1000 - 650 | pressbooks.pub |

| Thioether (C-S) | C-S Stretch | ~700 - 600 | - |

| Alkyl (C-H) | C-H Stretch | ~2960 - 2850 | pressbooks.pub |

Olfactometric Assessment in Aroma Research (e.g., Gas Chromatography-Olfactometry, GC-O)

Olfactometric techniques are indispensable in the field of aroma research for the characterization and detection of potent odorants, such as 2-Butene, 2-methyl-3-(methylthio)-. Among these, Gas Chromatography-Olfactometry (GC-O) stands out as a powerful analytical method that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. mdpi.com This approach is particularly crucial for sulfur compounds, which often possess very low odor thresholds and may be present in concentrations below the detection limits of instrumental detectors like mass spectrometers (MS). thegoodscentscompany.com

The fundamental principle of GC-O involves a gas chromatograph separating a complex mixture of volatile compounds. The effluent from the GC column is then split, with one portion directed to a conventional detector (like a Flame Ionization Detector or MS) and the other to a heated sniffing port. mdpi.com Trained sensory panelists, or "sniffers," evaluate the effluent at the sniffing port and record the time, intensity, and description of any detected odors. By correlating these sensory events with the peaks from the instrumental detector, specific odor-active compounds can be identified.

Several specialized GC-O techniques are employed to quantify the sensory significance of aroma compounds. One common method is Aroma Extract Dilution Analysis (AEDA), where an aroma extract is serially diluted and analyzed by GC-O until no odor is perceivable. imreblank.ch The highest dilution at which a compound can still be detected is known as its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant. This method helps to pinpoint the key aroma compounds in a complex mixture. imreblank.chresearchgate.net

While specific GC-O research findings for 2-Butene, 2-methyl-3-(methylthio)- are not extensively documented in publicly available literature, data for structurally similar compounds provide valuable insights into the likely sensory properties of this class of molecules. For instance, the isomer 2-methyl-1-methylthio-2-butene (B12761825) has been characterized and is noted for its significant contribution to meaty aromas.

Detailed research into related sulfur compounds, such as 2-methyl-3-furanthiol (B142662), further underscores the utility of GC-O. In studies of cooked meat and fermented soy sauce, GC-O was essential for identifying 2-methyl-3-furanthiol as a key contributor to the desirable "meaty" aroma, even at concentrations challenging for MS detection alone. researchgate.netnih.gov These studies often determine retention indices (like the Kovats index), which are standardized retention times that help in the identification of compounds across different GC systems. taylors.edu.my

The olfactometric assessment of these sulfur compounds is critical in the food and flavor industry for understanding and creating specific flavor profiles. The "cooked roasted meaty" descriptor associated with 2-methyl-1-methylthio-2-butene highlights the potential sensory impact of 2-Butene, 2-methyl-3-(methylthio)- in savory applications. thegoodscentscompany.comflavscents.com

Below is a data table summarizing the available olfactometric information for the closely related isomer, 2-methyl-1-methylthio-2-butene, which serves as a valuable reference for understanding the potential aroma characteristics of 2-Butene, 2-methyl-3-(methylthio)-.

Table 1: Olfactometric Data for 2-methyl-1-methylthio-2-butene

| Parameter | Value/Descriptor | Source(s) |

| Compound Name | 2-methyl-1-methylthio-2-butene | thegoodscentscompany.comflavscents.com |

| CAS Number | 89534-74-7 | thegoodscentscompany.comflavscents.com |

| FEMA Number | 4173 | flavscents.comscent.vn |

| Odor Type | Meaty, Cooked, Roasted | thegoodscentscompany.comflavscents.com |

| Odor Description | Cooked roasted meaty (at 0.10% in propylene (B89431) glycol) | thegoodscentscompany.comflavscents.com |

| Natural Occurrence | Found in nature | flavscents.com |

Theoretical and Computational Studies on 2 Butene, 2 Methyl 3 Methylthio

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a fundamental tool for predicting the three-dimensional structure and electronic properties of molecules. For a compound like 2-Butene (B3427860), 2-methyl-3-(methylthio)-, these calculations can provide insights into its stability, reactivity, and interactions with other molecules, such as olfactory receptors.

From these energy values, several key quantum chemical descriptors can be calculated:

Energy Gap (Δε): The difference between LUMO and HOMO energies, indicating the molecule's chemical stability. mdpi.com

Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution. mdpi.com

Electronegativity (χ): The ability of the molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons. mdpi.com

Table 1: Calculated Quantum Chemical Properties for Hypothetical Analysis This interactive table illustrates the typical quantum chemical descriptors that would be calculated for 2-Butene, 2-methyl-3-(methylthio)-. The values are hypothetical and for illustrative purposes only.

| Descriptor | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | εHOMO | -5.8 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | εLUMO | -0.2 eV | Electron-accepting ability |

| Energy Gap | Δε | 5.6 eV | Chemical reactivity and stability |

| Electronegativity | χ | 3.0 | Electron-attracting tendency |

| Chemical Hardness | η | 2.8 eV | Resistance to electronic change |

| Chemical Softness | σ | 0.357 eV⁻¹ | Electron-accepting properties |

| Electrophilicity Index | ω | 1.61 eV | Propensity to accept electrons |

Mechanistic Investigations of Reaction Pathways for Related Volatile Organosulfur Compounds

The formation of volatile sulfur compounds (VSCs) like 2-Butene, 2-methyl-3-(methylthio)- is a significant area of study in food and flavor chemistry. nih.gov These compounds often have very low odor thresholds and contribute significantly to the aroma of many foods. nih.gov Their formation frequently occurs during thermal processing through complex reaction networks. nih.gov

Understanding the mechanistic pathways for VSCs generally involves identifying the precursors and key reactive intermediates. nih.gov

Precursors: The primary sources of sulfur are often sulfur-containing amino acids (like cysteine and methionine), thiamine (B1217682) (Vitamin B1), and other naturally occurring compounds. nih.gov

Intermediates: Thermal degradation of these precursors generates highly reactive intermediates such as hydrogen sulfide (B99878) (H₂S), thiols (R-SH), and alkyl sulfides. nih.gov

These intermediates can then react with other components in the matrix, such as products from the Maillard reaction (a reaction between amino acids and reducing sugars), to form a diverse array of VSCs. nih.gov For example, the reaction of a thiol intermediate with an unsaturated ketone or aldehyde derived from sugar fragmentation could be a plausible pathway for the formation of 2-Butene, 2-methyl-3-(methylthio)-. The study of the formation of the potent meaty flavor compound 2-methyl-3-furanthiol (B142662) (MFT) shows it can be generated from the Maillard reaction between carbohydrates and cysteine or from the degradation of thiamin. researchgate.net

Table 2: Key Precursors and Intermediates in VSC Formation This table outlines common precursors and the reactive intermediates they generate, which are involved in the formation of volatile organosulfur compounds.

| Precursor | Reactive Intermediate(s) | Formation Process |

| Sulfur-Containing Amino Acids (e.g., Cysteine) | Hydrogen Sulfide (H₂S), Thiols | Maillard Reaction, Thermal Pyrolysis nih.gov |

| Thiamine (Vitamin B1) | Hydrogen Sulfide (H₂S), 2-Methyl-3-furanthiol | Thermal Degradation nih.govresearchgate.net |

| Lentinic Acid | Thials, Alkyl Sulfides | Enzymatic Reactions nih.gov |

| Thioglucosides | Thiols, Alkyl Sulfides | Enzymatic Reactions nih.gov |

Structure-Activity Relationship Modeling in Flavor Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov In flavor chemistry, QSAR models are developed to predict sensory properties, such as odor thresholds and flavor profiles, based on molecular descriptors. nih.gov This approach allows for the theoretical screening of compounds for desired flavor characteristics. mdpi.com

A QSAR model is essentially a mathematical equation that links molecular descriptors to a specific activity. nih.gov

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule, which can be categorized as steric, electronic, or hydrophobic.

Biological Activity: In this context, this refers to a quantifiable sensory attribute, such as the perceived intensity of a "meaty" or "sulfurous" note, or the concentration at which the compound can be detected (odor threshold).

The development of a robust QSAR model involves several steps, including the selection of a set of structurally related compounds with known activities, calculation of a wide range of molecular descriptors, and the use of statistical methods (like multiple linear regression or machine learning algorithms like Bayesian Additive Regression Trees) to build and validate the predictive model. nih.govnih.gov

For a compound like 2-Butene, 2-methyl-3-(methylthio)-, a QSAR study would aim to understand how its structural features—the double bond, the methyl groups, and the methylthio group—contribute to its specific flavor profile. For instance, the sulfur atom is known to be crucial for the characteristic aromas of many potent flavor compounds, such as 2-methyl-3-furanthiol, which possesses an intense meaty aroma. researchgate.net QSAR models could help elucidate the precise influence of the sulfur moiety's position and electronic environment on the perceived flavor.

Table 3: Common Molecular Descriptors in Flavor QSAR This interactive table lists examples of descriptors used in QSAR modeling to predict the flavor properties of molecules.

| Descriptor Category | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Polarity, Reactivity, Electrostatic Interactions mdpi.com |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Size, Shape, Bulkiness nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Solubility, Interaction with non-polar environments nih.gov |

| Quantum Chemical | Electronegativity, Hardness, Electrophilicity | Overall reactivity and interaction potential mdpi.com |

Future Research Directions and Emerging Applications for 2 Butene, 2 Methyl 3 Methylthio

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-Butene (B3427860), 2-methyl-3-(methylthio)- and related flavor compounds often relies on traditional chemical methods that may involve harsh conditions and generate significant waste. Future research is increasingly focused on developing "green" and sustainable synthetic strategies.

One promising approach is the use of biotechnological routes, employing enzymes or whole microorganisms to catalyze specific reaction steps. researchgate.net These methods offer several advantages over conventional chemical synthesis, including milder reaction conditions (room temperature, neutral pH), reduced energy consumption, and higher selectivity, which minimizes the formation of unwanted byproducts. researchgate.net For instance, chemoenzymatic strategies have been successfully used to produce optically pure antiviral drugs, demonstrating the potential of enzymes in creating specific isomers of a molecule. researchgate.net Research into the use of immobilized enzymes is also a key area, as this allows for the reuse of the biocatalyst, making the process more cost-effective and sustainable. researchgate.net

Another area of exploration is the development of novel catalytic systems. For example, research on the selective hydrogenation of related compounds has shown that specialized catalysts, such as those with unique electronic properties, can significantly improve the yield of desired products. researchgate.net Applying similar principles to the synthesis of 2-Butene, 2-methyl-3-(methylthio)- could lead to more efficient and environmentally friendly production processes. The development of modular synthetic routes, which allow for the flexible and efficient construction of a variety of related compounds from a common starting material, also holds promise for creating a library of flavor compounds with diverse sensory properties. rsc.org

Advanced Spectroscopic and Analytical Characterization for Trace Detection

The potent aroma of 2-Butene, 2-methyl-3-(methylthio)- means that it is often present in food at very low concentrations. Therefore, highly sensitive and selective analytical techniques are required for its detection and quantification. Future research in this area will likely focus on the development and application of advanced spectroscopic and analytical methods.

Techniques such as time-domain, resonance-enhanced multiphoton ionization followed by laser-induced plasma backscattering of microwaves have shown potential for the in-situ and selective identification of volatile organic compounds in complex environments like flames. osti.gov Adapting such non-intrusive methods for food analysis could provide real-time information on the formation and release of this key aroma compound during cooking.

Furthermore, advancements in quantitative NMR (qNMR) spectroscopy offer a powerful tool for monitoring chemical reactions and quantifying compounds without the need for identical internal standards. researchgate.net This could be particularly useful for studying the stability and degradation of 2-Butene, 2-methyl-3-(methylthio)- in different food matrices.

Elucidation of Complete Biosynthetic Pathways in Natural Sources

While it is known that 2-Butene, 2-methyl-3-(methylthio)- is formed during the thermal processing of food, particularly through the Maillard reaction involving sulfur-containing amino acids like cysteine and thiamin, the complete biosynthetic pathways in natural sources are not fully understood. researchgate.net Future research will aim to unravel the intricate enzymatic and chemical reactions that lead to its formation.

Understanding these pathways is a fundamental biochemical task. fraunhofer.de Techniques such as tracer studies using labeled isotopes can help to trace the incorporation of precursors into the final molecule. snscourseware.org The use of isolated organs, tissues, and cell cultures allows for the investigation of specific metabolic processes under controlled conditions. snscourseware.org

A significant area of research involves the use of heterologous hosts, such as yeast (Saccharomyces cerevisiae) and fungi (Aspergillus niger), to express the genes responsible for specific biosynthetic steps. nih.govresearchgate.net This approach, known as heterologous reconstitution, can help to identify and characterize the enzymes involved in the pathway and even produce biosynthetic intermediates and novel analogs. nih.govresearchgate.net By understanding the genetic and enzymatic basis of its formation, it may be possible to control and optimize the production of this desirable flavor compound in food systems.

Further Exploration of Ecological and Food Science Roles

The primary recognized role of 2-Butene, 2-methyl-3-(methylthio)- is its contribution to the meaty and savory aroma of cooked foods. However, its broader ecological and food science roles remain largely unexplored.

Some related volatile organic compounds have been shown to play a role in interspecies interactions. For instance, 2-methyl-2-butene (B146552) has been identified as a self-inhibitor of spore germination and growth in certain fungi and can influence biofilm formation. nih.gov It is possible that 2-Butene, 2-methyl-3-(methylthio)- or its degradation products could have similar signaling or inhibitory functions in microbial ecosystems relevant to food spoilage or safety.

In food science, a deeper understanding of the sensory properties of this compound is needed. This includes determining its flavor threshold in different food matrices and investigating its synergistic or antagonistic interactions with other flavor compounds. This knowledge would be invaluable for food formulators seeking to create specific and desirable flavor profiles.

Design and Synthesis of Derivatives for Targeted Applications

The chemical structure of 2-Butene, 2-methyl-3-(methylthio)- can be modified to create derivatives with potentially enhanced or novel properties. This area of research focuses on the design and synthesis of new molecules for targeted applications in the food and flavor industry.

By applying principles of structure-activity relationships, researchers can create analogs with altered flavor profiles, increased stability, or different release characteristics. For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of compounds with significant fungicidal activity, demonstrating how modifications to a core structure can result in new functionalities. mdpi.com

The development of modular synthetic routes is also crucial in this context, as it allows for the efficient creation of a library of derivatives that can be screened for desirable properties. rsc.org This approach could lead to the discovery of new flavor ingredients with unique sensory characteristics or improved performance in specific food applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.